molecular formula C7H6ClFN2O B167639 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide CAS No. 1643-74-9

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

Cat. No. B167639
CAS RN: 1643-74-9
M. Wt: 188.59 g/mol
InChI Key: IGJUYVFAGFNDBJ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide (2-CF-N-HBCI) is a synthetic compound belonging to the class of carboximidamides. It is a derivative of benzenecarboximidamide, which is an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 2-CF-N-HBCI is a versatile compound that has been used in a variety of scientific research applications due to its unique properties. In

Scientific Research Applications

Fluorinated Compounds Synthesis and Applications

Fluorinated compounds, including those related to 2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide, are of significant interest due to their unique chemical properties which make them valuable in pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory materials, highlights the importance of fluorinated intermediates in drug synthesis (Qiu et al., 2009). The methodology developed for this synthesis underscores the broader utility of fluorine in enhancing the efficacy and specificity of pharmaceutical compounds.

Analytical Methods in Fluorinated Compound Studies

Analytical methods for assessing the antioxidant activity of compounds, including fluorinated ones, are crucial in understanding their potential therapeutic effects. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests provide insight into the antioxidative properties of these compounds, which could be relevant in evaluating the health benefits of new fluorinated drugs or materials (Munteanu & Apetrei, 2021).

Fluorinated Pyrimidines in Cancer Research

The therapeutic applications of fluorinated pyrimidines, particularly in cancer chemotherapy, offer a glimpse into the potential medicinal uses of related fluorinated compounds. These studies demonstrate the clinical utility of fluorinated agents like 5-fluorouracil and its derivatives in treating various cancers, showcasing the role of fluorination in modulating drug activity and toxicity (Heidelberger & Ansfield, 1963; Grem, 2000).

Environmental Considerations

The occurrence, fate, and behavior of parabens in aquatic environments also provide insight into the environmental impact of synthetic compounds, including fluorinated ones. Understanding the degradation, bioaccumulation, and toxicity of these compounds is essential for developing safer and more sustainable chemical practices (Haman et al., 2015).

properties

IUPAC Name

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJUYVFAGFNDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404999
Record name 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

CAS RN

1643-74-9
Record name 2-Chloro-6-fluoro-N-hydroxybenzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 15.6 g of 2-chloro-6-fluorobenzonitrile, 9.0 g of hydroxylamine hydrochloride, 7.4 g of sodium carbonate, 50 ml of ethanol and 15 ml of water was stirred at 70-75° C. for 16 h. The solvent was evaporated and the residue was stirred with tertbutyl methyl ether, and the filtrate afforded, after evaporation of the solvent, 17.6 g of the desired product of m.p. 115-120° C.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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